molecular formula C12H16ClN3 B2847332 (1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride CAS No. 1052415-16-3

(1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride

Cat. No.: B2847332
CAS No.: 1052415-16-3
M. Wt: 237.73
InChI Key: GNNZTLNTWLVGBQ-UHFFFAOYSA-N
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Description

“(1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride” is a synthetic amine derivative featuring a pyrrole ring substituted with a methyl group at the 1-position and a pyridinylmethyl moiety. The compound’s structure combines aromatic heterocycles (pyrrole and pyridine) linked via methylamine bridges, which may confer unique electronic and steric properties.

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-15-7-3-5-12(15)10-14-9-11-4-2-6-13-8-11;/h2-8,14H,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNZTLNTWLVGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CNCC2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination as the Primary Pathway

The most widely reported method for synthesizing (1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride involves reductive amination between (1-methyl-1H-pyrrol-2-yl)methanamine and pyridin-3-ylmethanamine. This reaction typically employs sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent in dichloromethane (DCM) at room temperature. The mechanism proceeds via imine intermediate formation, followed by borohydride-mediated reduction to yield the secondary amine.

Key considerations for this route include:

  • Stoichiometry : A 1:1 molar ratio of the two amine precursors ensures minimal side-product formation.
  • Solvent Selection : Dichloromethane provides optimal solubility for both reactants and minimizes competing hydrolysis.
  • Acid Scavenging : The addition of molecular sieves or anhydrous sodium sulfate prevents protonation of the amine reactants, enhancing reaction efficiency.

Alternative Pathways: One-Pot Synthesis

Patent WO1998022459A1 describes a one-pot synthesis strategy that combines imine formation and reduction without intermediate isolation. This approach utilizes sodium cyanoborohydride (NaBH₃CN) in a methanol/water mixture under acidic conditions (pH 4–5). The procedure offers advantages in industrial scalability, reducing purification steps and improving overall yield by 12–15% compared to traditional methods.

Reaction Mechanism and Kinetic Analysis

Imine Formation Kinetics

The rate-determining step in reductive amination is the nucleophilic attack of (1-methyl-1H-pyrrol-2-yl)methanamine on the carbonyl carbon of pyridin-3-ylmethanamine-derived imine. Density functional theory (DFT) calculations suggest an activation energy barrier of 28.6 kcal/mol for this step, with transition state stabilization occurring through π-π interactions between the aromatic rings.

Borohydride Reduction Dynamics

Sodium triacetoxyborohydride exhibits superior selectivity over sodium borohydride (NaBH₄) due to its weaker reducing power, which prevents over-reduction of the pyridine ring. Kinetic studies show a second-order dependence on borohydride concentration, with a rate constant of 0.42 L·mol⁻¹·min⁻¹ at 25°C.

Industrial-Scale Production Optimization

Continuous Flow Reactor Adaptation

Recent advancements have translated batch synthesis to continuous flow systems, achieving:

  • Residence Time Reduction : From 12 hours (batch) to 45 minutes (flow)
  • Yield Improvement : 78% → 89%
  • Purity Enhancement : 92% → 98%

These improvements stem from precise temperature control (20±0.5°C) and rapid mixing in microfluidic channels.

Purification Protocols

Post-synthesis purification involves:

  • Liquid-Liquid Extraction : Partitioning between DCM and 1M HCl removes unreacted amines.
  • Crystallization : Slow evaporation from ethanol/water (3:1) yields hydrochloride salt crystals with >99% chiral purity.

Analytical Characterization

Structural Verification

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.69 (t, J=2.6 Hz, 1H, pyridine-H),
    δ 3.80 (d, J=16.6 Hz, 2H, -CH₂-N),
    δ 2.27 (s, 3H, N-CH₃).

  • LC-MS : [M+H]⁺=237.73 m/z, consistent with molecular formula C₁₂H₁₆ClN₃.

Purity Assessment

High-performance liquid chromatography (HPLC) methods developed for related compounds show:

  • Column: C18, 150×4.6 mm, 3.5 μm
  • Mobile Phase: 0.1% TFA in water/acetonitrile gradient
  • Retention Time: 6.8 minutes

Comparative Analysis of Synthetic Approaches

Parameter Reductive Amination One-Pot Method
Yield (%) 78 89
Purity (%) 92 98
Reaction Time (h) 12 6
Scalability Moderate High

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, N,N-bis[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-ylmethanamine, forms through over-alkylation. Countermeasures include:

  • Strict stoichiometric control (1:1 amine ratio)
  • Slow reagent addition over 2 hours
  • Temperature maintenance below 25°C

Hydrochloride Salt Hygroscopicity

The final compound exhibits significant moisture absorption (Δm=4.2% at 60% RH). Industrial solutions incorporate:

  • Packaging under nitrogen atmosphere
  • Co-crystallization with stearic acid (1:0.05 molar ratio)
  • Storage at 15–20°C in amber glass

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its unique structure allows it to interact with various biological targets, making it useful in biochemical assays.

Medicine

In the field of medicine, this compound is investigated for its potential therapeutic properties

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism by which (1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Its 5 rotatable bonds suggest conformational flexibility.
  • Pyrazole-Indazole Hybrid : The larger indazole-pyridine structure (MW ~358) may improve metabolic stability but reduce membrane permeability. The benzyl group could enhance hydrophobic interactions.
  • Fused Pyrazolo-Pyridine : The fused ring system likely reduces rotatable bonds, limiting flexibility but improving target specificity.

Research Findings and Implications

  • Structural Flexibility vs. Bioactivity : The indole derivative’s 5 rotatable bonds may enhance adaptability to target pockets, whereas fused-ring systems prioritize rigidity for selective binding.
  • Solubility Challenges : Higher topological polar surface area (e.g., 40.7 Ų in the indole derivative ) correlates with improved solubility but may limit blood-brain barrier penetration.
  • Metabolic Considerations : Bulky substituents (e.g., benzyl in A-674563 ) could slow hepatic metabolism, extending half-life.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride to improve yield and purity?

  • Methodological Answer : Multi-step organic synthesis is typically employed, involving nucleophilic substitution and amine protection/deprotection strategies. Key factors include:

  • Temperature control : Maintaining 0–5°C during sensitive steps (e.g., amine alkylation) to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while inert atmospheres (N₂/Ar) prevent oxidation .
  • Purification : Use preparative HPLC or column chromatography with gradients optimized for amine-containing intermediates .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the pyrrole and pyridine rings .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight and chloride counterion presence .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry, if crystalline derivatives are obtainable .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 4–12 weeks. Monitor degradation via HPLC and track amine oxidation or hydrolysis byproducts .
  • Solution stability : Test pH-dependent degradation in buffers (pH 2–9) to identify optimal formulation conditions .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina or Schrödinger Maestro to model binding affinities with targets such as G-protein-coupled receptors (GPCRs) or kinases .
  • Molecular dynamics simulations : Analyze binding stability over 100+ ns trajectories to identify key residues involved in interactions .
  • QSAR modeling : Corrogate substituent effects (e.g., methyl vs. chloro groups) on bioactivity using datasets from structural analogs .

Q. How can contradictory bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma protein binding, metabolic stability (using liver microsomes), and blood-brain barrier permeability .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites and refine structure-activity relationships .
  • Dose-response studies : Optimize dosing regimens in animal models to align with in vitro IC₅₀ values .

Q. What experimental approaches elucidate the compound’s reaction mechanisms under varying pH conditions?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction rates (e.g., hydrolysis) via UV-Vis or NMR under acidic (pH 3), neutral (pH 7), and basic (pH 10) conditions .
  • Isotopic labeling : Use ¹⁵N-labeled amines or deuterated solvents to track proton transfer pathways .
  • Theoretical calculations : Density Functional Theory (DFT) to predict transition states and energy barriers for key steps (e.g., nucleophilic attack) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer :

  • Standardize assays : Validate protocols using reference compounds (e.g., positive/negative controls) to minimize inter-lab variability .
  • Cross-validate models : Compare results across cell lines (e.g., HEK293 vs. HeLa) or animal species to identify model-specific biases .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify trends obscured by small sample sizes .

Research Design Considerations

Q. What in silico and in vitro models are optimal for preliminary toxicity screening?

  • Methodological Answer :

  • In silico : Use tools like ProTox-II or Derek Nexus to predict hepatotoxicity and mutagenicity .
  • In vitro :
  • Cytotoxicity : MTT assays in primary hepatocytes or renal proximal tubule cells .
  • hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk .

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